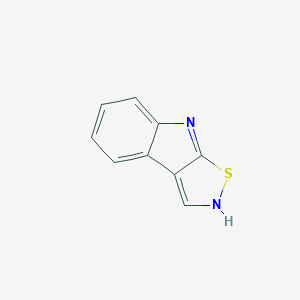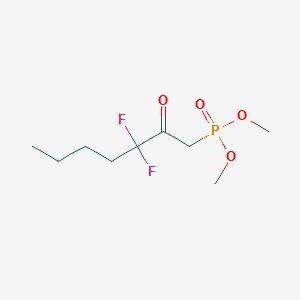![molecular formula C19H35ClO2Si2 B120168 1-(氯甲基)-3,5-双[[(1,1-二甲基乙基)二甲基硅基]氧基]苯 CAS No. 103929-85-7](/img/structure/B120168.png)
1-(氯甲基)-3,5-双[[(1,1-二甲基乙基)二甲基硅基]氧基]苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is an organic compound characterized by its unique structure, which includes a chloromethyl group and two tert-butyl-dimethylsilyl (TBDMS) protected hydroxyl groups attached to a benzene ring
科学研究应用
有机合成中间体
该化合物用作合成复杂有机分子的中间体。它的硅醚基团在化学反应中保护反应性羟基,从而允许对分子进行选择性修饰。 例如,它可用于合成具有潜在抗癌特性的生物活性天然产物,如Indiacen A和B .
热物理性质研究
相关化合物 (1,1-二甲基乙基)苯已被广泛研究其热物理性质,这些性质在化学工艺设计中至关重要 . 虽然两者不完全相同,但所讨论的化合物可用于类似的研究,以了解其在不同温度和压力下的行为。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Chloromethylation: The protected benzene derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The TBDMS groups can be removed under acidic or fluoride ion conditions to yield the corresponding diol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can range from azides, thiols, ethers, or amines.
Deprotected Diol: Removal of the TBDMS groups yields 3,5-dihydroxybenzyl chloride.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Protecting Group Chemistry: The TBDMS groups are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.
Biology and Medicine:
Drug Development: The chloromethyl group can be used to introduce various functional groups into biologically active molecules, potentially leading to new drug candidates.
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through nucleophilic substitution reactions.
Industry:
Material Science: The compound’s derivatives may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophile, making it susceptible to attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The TBDMS groups protect the hydroxyl functionalities during these reactions, preventing unwanted side reactions.
相似化合物的比较
1-(Chloromethyl)-3,5-dihydroxybenzene: Lacks the TBDMS protecting groups, making it more reactive but less stable in multi-step syntheses.
1-(Bromomethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: Similar structure but with a bromomethyl group, which can be more reactive in nucleophilic substitution reactions due to the better leaving ability of bromine.
Uniqueness: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is unique due to the combination of a reactive chloromethyl group and the protective TBDMS groups, allowing for selective reactions and protection of sensitive hydroxyl groups during complex synthetic procedures.
This compound’s versatility and reactivity make it a valuable tool in organic synthesis, with applications spanning multiple scientific disciplines.
属性
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(chloromethyl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35ClO2Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMCNJAYSUMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35ClO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

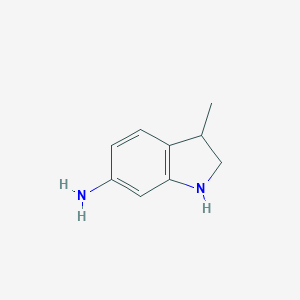

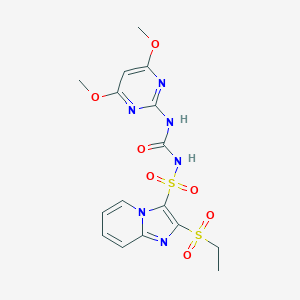

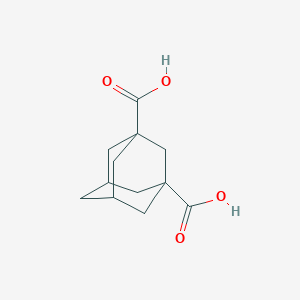
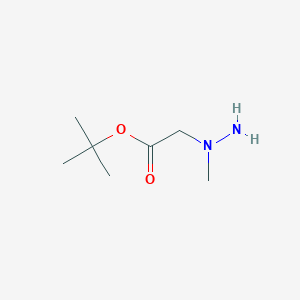
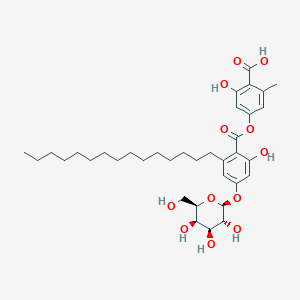
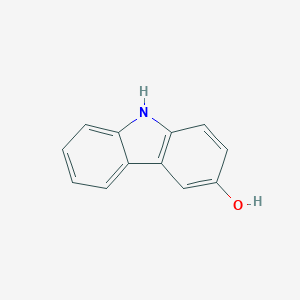

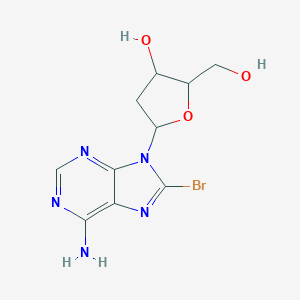
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
